(2,4,6-Trichloropyridin-3-yl)methanol (2,4,6-Trichloropyridin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1218994-36-5
VCID: VC0090604
InChI: InChI=1S/C6H4Cl3NO/c7-4-1-5(8)10-6(9)3(4)2-11/h1,11H,2H2
SMILES: C1=C(C(=C(N=C1Cl)Cl)CO)Cl
Molecular Formula: C6H4Cl3NO
Molecular Weight: 212.454

(2,4,6-Trichloropyridin-3-yl)methanol

CAS No.: 1218994-36-5

Cat. No.: VC0090604

Molecular Formula: C6H4Cl3NO

Molecular Weight: 212.454

* For research use only. Not for human or veterinary use.

(2,4,6-Trichloropyridin-3-yl)methanol - 1218994-36-5

Specification

CAS No. 1218994-36-5
Molecular Formula C6H4Cl3NO
Molecular Weight 212.454
IUPAC Name (2,4,6-trichloropyridin-3-yl)methanol
Standard InChI InChI=1S/C6H4Cl3NO/c7-4-1-5(8)10-6(9)3(4)2-11/h1,11H,2H2
Standard InChI Key GAXGSDVCHFFUOP-UHFFFAOYSA-N
SMILES C1=C(C(=C(N=C1Cl)Cl)CO)Cl

Introduction

Chemical Structure and Properties

(2,4,6-Trichloropyridin-3-yl)methanol is an organic compound with the molecular formula C6H4Cl3NO and a molecular weight of 212.5 g/mol . The compound features a pyridine ring substituted with three chlorine atoms and a hydroxymethyl group. This unique structure contributes to its specific chemical reactivity and applications.

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC6H4Cl3NO
Molecular Weight212.5 g/mol
IUPAC Name(2,4,6-trichloropyridin-3-yl)methanol
CAS Number1218994-36-5
XLogP3-AA2.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Exact Mass210.935847 Da

The compound exists as a solid at room temperature and exhibits moderate lipophilicity with an XLogP3-AA value of 2.5 . This property suggests potential membrane permeability, which is relevant for drug development applications.

Synthesis Methods

The synthesis of (2,4,6-trichloropyridin-3-yl)methanol typically involves reduction of the corresponding carboxylic acid or ester. One documented method starts with methyl 2,4,6-trichloronicotinate.

Synthesis from Methyl 2,4,6-trichloronicotinate

A synthetic route described in the literature involves:

  • Dissolving methyl 2,4,6-trichloronicotinate (1.826 g, 7.59 mmol) in tetrahydrofuran (36 mL)

  • Adding diisobutylaluminium hydride (DIBAL) (1.5 M in toluene, 30.4 mL, 45.6 mmol) dropwise at -5°C

  • Stirring the reaction mixture for 30 min at 0°C

  • Cooling to -20°C and adding methanol (30 ml) and water (30 mL) subsequently

  • Removing solvents in vacuo, partitioning between water and ethyl acetate

  • Extracting with ethyl acetate (3× 30 mL)

  • Drying the organic layer over Na2SO4, filtering, and concentrating in vacuo

This synthesis method typically provides the target compound with acceptable yields, ready for further applications or purification.

Chemical Reactivity

The reactivity of (2,4,6-trichloropyridin-3-yl)methanol is primarily determined by two functional groups: the trichloropyridine ring and the hydroxymethyl group.

Hydroxymethyl Group Reactivity

The hydroxymethyl (-CH₂OH) group participates in several reaction types:

  • Oxidation reactions: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or Dess-Martin periodane

  • Esterification: Reaction with carboxylic acids or acid chlorides to form esters

  • Nucleophilic substitution: The hydroxyl group can be replaced with various nucleophiles to form derivatives

Pyridine Ring Reactivity

The pyridine ring, especially with three chlorine substituents, exhibits characteristic reactivity:

  • Nucleophilic aromatic substitution: The chlorine atoms, particularly at positions 2 and 4, can be displaced by various nucleophiles

  • Metal-catalyzed coupling reactions: The chlorinated positions can participate in cross-coupling reactions like Suzuki or Negishi coupling

  • Directed metallation: The substituents can direct metallation at specific positions for further functionalization

Applications and Research Significance

(2,4,6-Trichloropyridin-3-yl)methanol has several important applications across different fields.

Pharmaceutical Applications

The compound serves as an important intermediate in medicinal chemistry and pharmaceutical research. Its applications include:

  • Building block for drug development: The compound can be used to synthesize more complex molecules with potential therapeutic properties

  • Molecular probe: It can function as a ligand for various molecular targets, potentially modulating their activity

  • Pharmaceutical intermediate: It serves as a precursor in the synthesis of active pharmaceutical ingredients

Agricultural Applications

In agricultural chemistry, the compound and its derivatives have potential uses:

  • Pesticide intermediate: It can serve as a precursor in the synthesis of pesticides and herbicides

  • Plant growth regulators: Derivatives may function as plant growth modulators

Research Reagent

In organic chemistry research, the compound serves as:

  • Synthetic intermediate: Used in various organic transformations

  • Model compound: For studying reaction mechanisms and developing new synthetic methodologies

Comparison with Structural Analogs

Several compounds share structural similarities with (2,4,6-trichloropyridin-3-yl)methanol, each with distinct properties and applications.

Comparison Table

CompoundMolecular FormulaKey DifferencesReference
(2,5,6-Trichloropyridin-3-yl)methanolC6H4Cl3NODifferent chlorination pattern (2,5,6 vs. 2,4,6)
(2,6-Dichloropyridin-3-yl)methanolC6H5Cl2NOContains only two chlorine atoms
(2,4-Dibromopyridin-3-yl)methanolC6H5Br2NOContains bromine instead of chlorine atoms
3-Pyridinemethanol, 2,4,6-trichloroC6H4Cl3NOSame compound, alternative naming

Structure-Activity Relationships

The positioning of chlorine atoms significantly impacts the compound's reactivity and potential applications:

  • The 2,4,6-trichloro pattern creates a specific electronic distribution in the pyridine ring, affecting its reactivity toward nucleophiles

  • Compounds with different halogenation patterns (e.g., 2,5,6-trichloro or 2,6-dichloro) exhibit varying reactivity in substitution and coupling reactions

  • The presence of the hydroxymethyl group at position 3 provides a functional handle for further derivatization while maintaining the core structure

Analytical and Spectroscopic Data

Several analytical techniques are employed for the characterization and identification of (2,4,6-trichloropyridin-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy typically shows characteristic signals for:

  • Aromatic proton of the pyridine ring

  • Methylene protons of the hydroxymethyl group (typically appearing around 4.7-4.8 ppm)

  • Hydroxyl proton (often as a broad signal, can be D2O exchangeable)

13C NMR spectroscopy reveals signals for:

  • Quaternary carbons of the pyridine ring (particularly those bearing chlorine atoms)

  • Carbon of the hydroxymethyl group

  • Remaining carbons of the pyridine ring

Infrared (IR) Spectroscopy

IR spectroscopy shows characteristic bands for:

  • O-H stretching vibration (typically broad, around 3200-3600 cm-1)

  • C-O stretching vibration

  • C-Cl stretching vibrations

  • Aromatic C=C and C=N stretching vibrations

Mass Spectrometry

Mass spectrometry provides:

  • Molecular ion peak corresponding to the molecular weight (212.5 m/z)

  • Characteristic isotope pattern due to the presence of three chlorine atoms

  • Fragmentation pattern including loss of the hydroxymethyl group

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for:

  • Purity determination

  • Reaction monitoring

  • Separation from related compounds

Research Challenges and Future Directions

Despite the significant progress in understanding (2,4,6-trichloropyridin-3-yl)methanol, several research challenges remain:

  • Selective functionalization: Developing methods for selective transformation of specific positions on the pyridine ring

  • Green synthesis approaches: Establishing more environmentally friendly synthetic routes with reduced waste and energy consumption

  • Biological activity exploration: Further investigation of potential biological activities and structure-activity relationships

  • Novel applications: Identifying new applications in catalysis, materials science, or other fields

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